molecular formula C6H11Cl2N3O B2841285 3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride CAS No. 2060060-78-6

3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride

Cat. No.: B2841285
CAS No.: 2060060-78-6
M. Wt: 212.07
InChI Key: YXIHTKYEJWFLAU-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, structural formula, and molecular formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .


Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. It can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Multicomponent Synthesis of Pyranes

The compound 3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride demonstrates utility in the multicomponent synthesis of pyranes. Specifically, it participates in the three-component interaction leading to the formation of novel 2-amino-4H-pyrans through a reaction mechanism that includes the formation of stable triethylammonium salts. This process is reversible and can be controlled to select the reaction's outcome, showcasing the compound's versatility in organic synthesis (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).

Antimitotic Agents and Cancer Research

Another significant application of this compound is in the development of antimitotic agents, which are crucial in cancer research. Chiral isomers of related compounds have shown differential activity in biological systems, indicating the importance of stereochemistry in the development of anticancer drugs. Such studies contribute to understanding the structure-activity relationship and developing more effective antimitotic agents (Temple & Rener, 1992).

Synthesis of Anticancer Agents

The compound also plays a role in the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are potential anticancer agents. Through innovative synthetic routes, researchers can develop congeners of these compounds, showcasing the compound's utility in creating new therapeutic agents (Temple, Rose, Comber, & Rener, 1987).

Green Synthesis Approaches

The compound is also involved in green synthesis methods, exemplified by the preparation of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. This approach underlines the importance of environmentally friendly and efficient synthesis techniques in modern chemical research (Zolfigol, Tavasoli, Moosavi-Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).

Mechanism of Action

Target of Action

The compound, also known as 1400W dihydrochloride, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a molecule involved in various physiological and pathological processes. The compound selectively inhibits iNOS over neuronal NOS (nNOS) and endothelial NOS (eNOS) .

Mode of Action

1400W dihydrochloride binds to iNOS in a slow, tight manner, inhibiting its activity . By inhibiting iNOS, the compound reduces the production of NO. This can have various effects depending on the context, as NO plays diverse roles in the body, including neurotransmission, immune response, and regulation of cell death .

Biochemical Pathways

The primary biochemical pathway affected by 1400W dihydrochloride is the NO pathway. By inhibiting iNOS, the compound reduces the production of NO, which can affect various downstream processes. For example, NO is a potent vasodilator, so inhibiting its production can affect blood flow. It also plays a role in immune response, so its inhibition can affect the body’s response to pathogens .

Pharmacokinetics

It is known to be cell-permeable and active in vivo

Result of Action

The inhibition of iNOS by 1400W dihydrochloride can have various effects at the molecular and cellular level. For example, it has been found to be neuroprotective in epilepsy models and to have analgesic effects in models of mechanical and heat hypersensitivity . The specific effects would depend on the context and the roles of iNOS and NO in the particular physiological or pathological process.

Safety and Hazards

This involves understanding the toxicity, flammability, environmental impact, and precautions to be taken while handling the compound .

Properties

IUPAC Name

3-(aminomethyl)-1-methylpyrazin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c1-9-3-2-8-5(4-7)6(9)10;;/h2-3H,4,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIHTKYEJWFLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060060-78-6
Record name 3-(aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride
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